molecular formula C7H14N2O2 B580812 Methyl (4r)-4-Amino-1-Methyl-L-Prolinate CAS No. 1256636-22-2

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate

Cat. No.: B580812
CAS No.: 1256636-22-2
M. Wt: 158.201
InChI Key: WWDRZXVUQYMTLY-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4r)-4-Amino-1-Methyl-L-Prolinate, also known as MAP or Methyl-AMPA, is a compound that belongs to the class of amino acid derivatives. It is a synthetic analog of the neurotransmitter glutamate and is used in scientific research to study the mechanisms of action of glutamate receptors.

Mechanism of Action

Methyl-AMPA binds to the AMPA receptor and activates it, causing an influx of cations such as sodium and calcium into the postsynaptic neuron. This influx of cations depolarizes the neuron, making it more likely to fire an action potential. The activation of AMPA receptors is a key step in the process of synaptic plasticity, which underlies learning and memory.
Biochemical and Physiological Effects:
Methyl-AMPA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the striatum, which is a key brain region involved in reward and motivation. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, Methyl-AMPA has been shown to enhance long-term potentiation (LTP) in the hippocampus, which is a key brain region involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl-AMPA in lab experiments is that it is a selective agonist of the AMPA receptor, which allows researchers to study the effects of AMPA receptor activation in isolation. Another advantage is that it is a synthetic compound, which allows for precise control over its concentration and purity. However, one limitation of using Methyl-AMPA is that it is not a natural compound, and its effects on neurons may not fully reflect the effects of endogenous glutamate. In addition, Methyl-AMPA is a toxic compound and must be handled with care.

Future Directions

There are several future directions for research on Methyl-AMPA. One direction is to study the effects of Methyl-AMPA on different subtypes of AMPA receptors. Another direction is to study the effects of Methyl-AMPA on different brain regions and neuronal populations. Additionally, researchers could investigate the potential therapeutic applications of Methyl-AMPA, such as in the treatment of neurodegenerative diseases or cognitive disorders. Finally, researchers could develop new synthetic analogs of Methyl-AMPA with improved selectivity and safety profiles.

Synthesis Methods

Methyl-AMPA is synthesized using a multi-step process that involves the protection and deprotection of various functional groups. The first step involves the protection of the carboxylic acid group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group. The amino group is then protected with a benzyl group using benzyl chloroformate. The protected amino acid is then coupled with methylamine to form the methyl ester of the protected amino acid. The Boc group is then removed using trifluoroacetic acid, and the benzyl group is removed with hydrogenation to yield Methyl-AMPA.

Scientific Research Applications

Methyl-AMPA is used in scientific research to study the mechanisms of action of glutamate receptors. It is a selective agonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of ionotropic glutamate receptor. The AMPA receptor is involved in synaptic plasticity, which is the ability of synapses to change in strength in response to activity. By studying the effects of Methyl-AMPA on AMPA receptors, researchers can gain insights into the mechanisms of synaptic plasticity.

Properties

IUPAC Name

methyl (2S,4R)-4-amino-1-methylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4,8H2,1-2H3/t5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDRZXVUQYMTLY-RITPCOANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]1C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701233265
Record name L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256636-22-2
Record name L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256636-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Proline, 4-amino-1-methyl-, methyl ester, (4R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701233265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.